5-(4-Aminophenyl)pyrimidin-2-ol
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Overview
Description
5-(4-Aminophenyl)pyrimidin-2-ol is a heterocyclic aromatic compound that contains both a pyrimidine ring and an aminophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)pyrimidin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzaldehyde and 2-hydroxypyrimidine.
Condensation Reaction: The 4-aminobenzaldehyde undergoes a condensation reaction with 2-hydroxypyrimidine in the presence of a suitable catalyst, such as ammonium acetate, to form the desired compound.
Cyclization: The intermediate product is then cyclized under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(4-Aminophenyl)pyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine: Shares the pyrimidine ring but lacks the aminophenyl group.
2-Hydroxypyrimidine: Contains the hydroxypyrimidine moiety but lacks the aminophenyl group.
Uniqueness
5-(4-Aminophenyl)pyrimidin-2-ol is unique due to the presence of both the aminophenyl and hydroxypyrimidine groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(4-aminophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,11H2,(H,12,13,14) |
InChI Key |
HQVNJXOXPMGXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)N=C2)N |
Origin of Product |
United States |
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